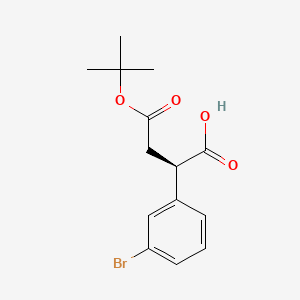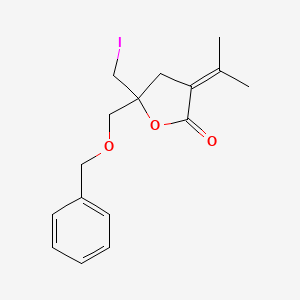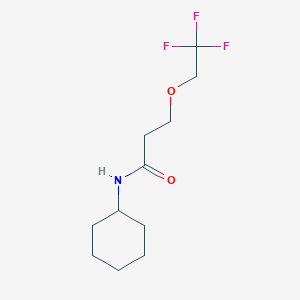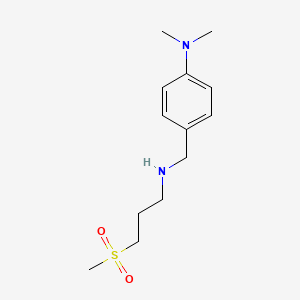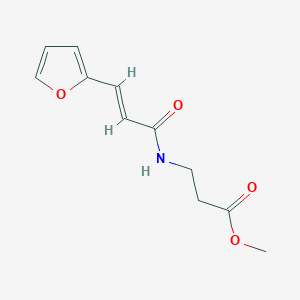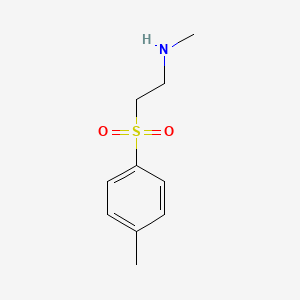
N-methyl-2-tosylethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-2-tosylethan-1-amine is an organic compound that belongs to the class of amines. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. This compound features a tosyl group (a toluenesulfonyl group) attached to an ethyl chain, which is further bonded to a methylated amine group. The presence of the tosyl group makes this compound particularly interesting due to its potential reactivity and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-tosylethan-1-amine typically involves the reaction of tosyl chloride with N-methyl-2-aminoethanol. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of solvent-free or green chemistry approaches, such as mechanochemical synthesis, can also be employed to minimize environmental impact and reduce production costs .
化学反応の分析
Types of Reactions
N-methyl-2-tosylethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the tosyl group to a methyl group.
Substitution: The tosyl group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or sodium methoxide in polar aprotic solvents.
Major Products Formed
Oxidation: Tosyl sulfonic acid derivatives.
Reduction: N-methyl-2-ethylethan-1-amine.
Substitution: Various substituted amines or ethers depending on the nucleophile used.
科学的研究の応用
N-methyl-2-tosylethan-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a building block for the synthesis of biologically active molecules.
Medicine: It serves as a precursor for the synthesis of drugs that target specific biological pathways.
作用機序
The mechanism of action of N-methyl-2-tosylethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The tosyl group can act as a leaving group, facilitating nucleophilic substitution reactions. The methylated amine group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity towards its targets .
類似化合物との比較
Similar Compounds
N-methyl-2-ethylethan-1-amine: Lacks the tosyl group, making it less reactive in certain substitution reactions.
N-methyl-2-benzylethan-1-amine: Contains a benzyl group instead of a tosyl group, altering its reactivity and applications.
N-methyl-2-methylethan-1-amine: Has a simpler structure with only a methyl group, limiting its versatility in synthetic applications.
Uniqueness
N-methyl-2-tosylethan-1-amine is unique due to the presence of the tosyl group, which enhances its reactivity and makes it a valuable intermediate in organic synthesis. The combination of the tosyl and methylated amine groups provides a balance of reactivity and stability, making it suitable for various applications in research and industry .
特性
分子式 |
C10H15NO2S |
|---|---|
分子量 |
213.30 g/mol |
IUPAC名 |
N-methyl-2-(4-methylphenyl)sulfonylethanamine |
InChI |
InChI=1S/C10H15NO2S/c1-9-3-5-10(6-4-9)14(12,13)8-7-11-2/h3-6,11H,7-8H2,1-2H3 |
InChIキー |
MJJAJZHOLKMOCO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCNC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


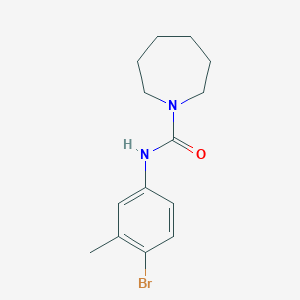
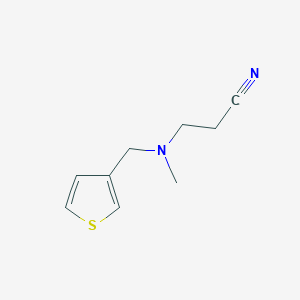
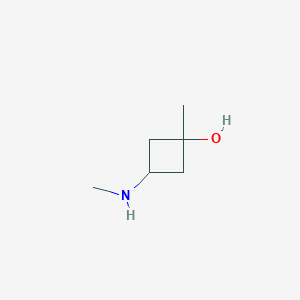
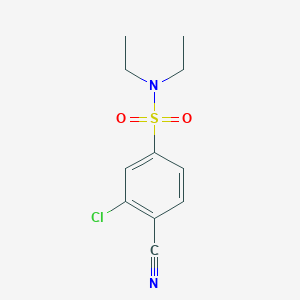

![2-(4-methoxyphenyl)-3-methyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine](/img/structure/B14916100.png)
![1-(4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)ethan-1-one](/img/structure/B14916104.png)
![Dimethyl {(4-bromophenyl)[(3,4-dichlorophenyl)amino]methyl}phosphonate](/img/structure/B14916110.png)
![4-bromo-2-[(E)-{2-[4-(diphenylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol](/img/structure/B14916118.png)
